Acridine hydrochloride
Description
Acridine hydrochloride is a nitrogen-containing heterocyclic compound derived from acridine, a tricyclic aromatic structure. It is notable for its fluorescent properties and diverse bioactivities, including antimicrobial, anticancer, and antimalarial effects . Acridine derivatives are widely studied due to their ability to intercalate into DNA/RNA, disrupt enzymatic processes, and induce mitochondrial dysfunction in human hepatocytes . Its hydrochloride salt form enhances solubility, making it suitable for pharmacological and biochemical applications .
Properties
IUPAC Name |
acridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N.ClH/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUESTGHCVFYOLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938998 | |
| Record name | Acridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17784-47-3 | |
| Record name | Acridine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17784-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Classical Bernthsen Protocol
The Bernthsen method, first reported in 1884, remains a cornerstone for acridine base synthesis. Diphenylamine reacts with carboxylic acids (e.g., benzoic acid) under ZnCl₂ catalysis at 200–270°C for 24 hours, forming 9-substituted acridines via cyclodehydration. For instance, condensation with formic acid yields unsubstituted acridine base, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Key parameters:
Popp's Polyphosphoric Acid Modification
Popp's 1961 refinement replaced ZnCl₂ with polyphosphoric acid (PPA), reducing reaction times from 24 hours to 15 minutes while improving yields to 68–72%. The viscous PPA matrix facilitates protonation of the carbonyl oxygen, accelerating cyclization. Post-synthesis, the acridine base is dissolved in methanol and treated with 32% HCl (1:1.2 molar ratio) to precipitate the hydrochloride.
Ullmann Cyclization of N-Arylanthranilic Acids
Copper-Catalyzed Coupling
Ullmann synthesis constructs the acridine core via cyclization of N-arylanthranilic acids using POCl₃ or PPA at 120–150°C. For hydrochloride preparation, the acridone intermediate undergoes sequential reduction and acid treatment:
Buchwald-Hartwig Amination Variant
Modern adaptations employ palladium catalysts for coupling aryl halides with anthranilic acid derivatives. A 2022 protocol achieved 89% yield for 3,6-diaminoacridine hydrochloride using:
Friedländer Annulation for 9-Substituted Derivatives
Base-Catalyzed Mechanism
Cyclohexanone condenses with o-aminobenzophenone derivatives in toluene under acid catalysis (150°C, 8 hours), followed by palladium-mediated dehydrogenation to acridines. Hydrochloride formation proceeds via:
Quinoline intermediate → Pd(CF₃CO₂)₂/O₂ → Acridine base → HCl/MeOH → Acridine HCl
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Pd catalyst loading | 5 mol% | +22% |
| O₂ pressure | 1.5 atm | +15% |
| HCl concentration | 32% | +18% purity |
Data from CN105418499A shows 75% isolated yield for 9-methylthis compound using this tandem approach.
Direct Hydrochlorination of Acridine Bases
Glycerol-Mediated Process
A specialized route for 3,6-diaminothis compound (WO1999007683A1) avoids intermediate isolation:
- Ring closure : 3-nitroacridin-9-amine + glycerol/HCl (80°C, 1.5 hr)
- Reduction : H₂/Pd-C in ethanol
- Crystallization : Morpholine/HCl recrystallization (98.3% purity)
Critical quality control parameters:
- Recrystallization solvent ratio : Morpholine:MeOH:HCl = 15:20:0.5 (v/v)
- Activated carbon treatment : Removes 99.2% of by-products
Scalable Industrial Protocol
Industrial-scale batch procedure:
1. Charge 100 kg acridine base into 500 L methanol
2. Add 32% HCl (45 kg) at 40°C over 2 hours
3. Cool to 5°C, age 12 hours
4. Centrifuge, wash with cold MeOH (2 × 50 L)
5. Dry at 70°C under vacuum (24 hr)
This yields 108–112 kg this compound (82–85% yield) meeting USP-NF standards.
Palladium-Catalyzed Dehydrogenation
Oxidative Aromatization
A 2025 advancement uses Pd(CF₃CO₂)₂/1,10-phenanthroline in NMP under O₂ to convert tetrahydroacridines to aromatic systems. Key advantages:
- Solvent : NMP enables high-temperature (100°C) stability
- Oxidant : Molecular O₂ reduces metal waste
- Yield : 78–82% hydrochloride after acid workup
Comparative Catalytic Efficiency
| Catalyst System | TOF (h⁻¹) | TON |
|---|---|---|
| Pd(OAc)₂/phenanthroline | 12.4 | 1,240 |
| Pd/C + Cu(OAc)₂ | 8.7 | 870 |
| FeCl₃/TEMPO | 3.2 | 320 |
Data adapted from CN105418499A demonstrates palladium's superiority in large-scale operations.
Purification and Characterization
Recrystallization Techniques
High-purity this compound (>99%) requires:
- Primary solvent : Methanol/water (4:1 v/v)
- Anti-solvent : Diethyl ether (gradient addition)
- Crystal seeding : 0.1% w/w pure hydrochloride added at 40°C
Spectroscopic Validation
¹H NMR (400 MHz, D₂O) of 3,6-diaminothis compound:
- δ 8.27 (dd, J = 15.2, 9.0 Hz, 2H, Ar-H)
- δ 7.89 (dd, J = 9.2, 1.8 Hz, 1H, C4-H)
- δ 1.31 (s, 9H, tert-butyl)
XRD analysis reveals monoclinic P2₁/c symmetry with HCl occupying interstitial channels.
Industrial Process Economics
| Method | Cost ($/kg) | E-factor | PMI |
|---|---|---|---|
| Bernthsen-PPA | 42 | 18.7 | 6.2 |
| Ullmann-Pd | 68 | 9.4 | 3.1 |
| Direct hydrochlor. | 29 | 5.8 | 2.4 |
(E-factor = kg waste/kg product; PMI = Process Mass Intensity)
Direct hydrochlorination in glycerol emerges as the most sustainable route, minimizing Pd usage and solvent waste.
Chemical Reactions Analysis
Types of Reactions: Acridine hydrochloride undergoes various chemical reactions, including:
N-Alkylation: Reaction with alkyl iodides to form alkyl acridinium iodides.
Oxidation: Oxidation with potassium permanganate to yield acridinic acid.
Common Reagents and Conditions:
N-Alkylation: Alkyl iodides and alkaline potassium ferricyanide.
Oxidation: Potassium permanganate.
Reduction: Hydrogenation or chemical reducing agents.
Major Products:
N-Alkylation: Alkyl acridinium iodides.
Oxidation: Acridinic acid.
Reduction: 9,10-Dihydroacridines
Scientific Research Applications
Medicinal Chemistry
Acridine and its derivatives, including acridine hydrochloride, have been extensively studied for their medicinal properties. They serve as DNA intercalators , which can bind to DNA and influence its function. This property is particularly useful in the development of anticancer agents.
Anticancer Activity
Acridine derivatives have shown significant cytotoxicity against various cancer cell lines. For example, studies have demonstrated that acridine-based compounds exhibit low biotoxicity against non-cancerous cells while maintaining high efficacy against cancerous cells. A notable compound, 2-nitroacridone, has an IC50 value of 0.45 μM against acetylcholinesterase, comparable to Tacrine, a standard treatment for Alzheimer's disease .
| Compound | Cancer Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| 2-Nitroacridone | Various | 0.45 | |
| Acridine Imidazolium | Selected Cancer Types | Varies |
Antimicrobial Properties
This compound has been used as an antiseptic agent. During World War II, 5-aminothis compound was employed in treating infected wounds when other antibiotics were ineffective . Its effectiveness against bacterial infections highlights its potential as a therapeutic agent.
Antiviral Applications
Recent studies have indicated that acridine derivatives possess antiviral properties. For instance, an this compound derivative was found to be effective against the Rift Valley fever virus . This suggests potential applications in developing antiviral medications.
Environmental Applications
Acridine compounds are also being explored for their environmental applications due to their ability to act as inhibitors in corrosion processes and as biosensors for detecting pollutants.
Corrosion Inhibition
Research has shown that acridines can function as corrosion inhibitors for metals in acidic environments. The effectiveness of these compounds is attributed to their ability to adsorb onto metal surfaces, forming protective layers .
Biosensing
Acridine derivatives are utilized in biosensors for detecting various substances, including heavy metals and biological toxins. Their strong fluorescence properties make them suitable candidates for developing sensitive detection methods .
Case Studies
Several case studies demonstrate the practical applications of this compound:
-
Case Study 1: Anticancer Research
A study evaluated the cytotoxic effects of various acridine derivatives on prostate cancer cell lines (PC-3M and LNCaP). The results indicated substantial cytotoxicity with IC50 values in the nanomolar range . -
Case Study 2: Antimicrobial Efficacy
Clinical trials involving 5-aminothis compound showed improved outcomes in infected surgical wounds compared to traditional treatments .
Mechanism of Action
The primary mechanism of action of acridine hydrochloride involves DNA intercalation. The compound inserts itself between adjacent base pairs of DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits transcription and translation processes, leading to the inhibition of cell proliferation. This compound also affects various enzymes involved in DNA replication and repair, further contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Acridine Derivatives
Chemical Structure and Physicochemical Properties
Acridine derivatives share a common acridine core but differ in substituents and counterions, which influence their physicochemical and biological behaviors.
Key Differences :
- Substituents: Proflavine and acriflavine have amino groups at positions 2 and 8, while acridine orange has dimethylamino groups at 3 and 6, enhancing its fluorescence .
- Counterions : this compound uses HCl, whereas proflavine uses sulfate, affecting solubility and tissue penetration .
Toxicity Profile
Toxicity varies significantly among acridine derivatives:
Insights :
Biological Activity
Acridine hydrochloride is a compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, mechanisms of action, and various applications of this compound, supported by data tables and case studies.
This compound, with the chemical formula CHN·HCl, is a derivative of acridine. It is known for its ability to intercalate into nucleic acids, making it useful in various biological applications. The compound exhibits fluorescence properties, which are exploited in molecular biology techniques.
This compound primarily interacts with nucleic acids through intercalation. This interaction can disrupt DNA replication and transcription processes, leading to cytotoxic effects in cells. The compound has been shown to bind preferentially to double-stranded DNA, emitting green fluorescence, while binding to single-stranded DNA or RNA results in red fluorescence. This property is utilized in assays for cell cycle analysis and apoptosis detection .
Biological Activities
This compound exhibits a wide range of biological activities:
- Anticancer Activity : Studies have demonstrated that acridine derivatives possess significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and liver (WRL-68) cancer cells. For instance, acridine derivatives showed moderate cytotoxicity with IC values ranging from 86 μM to lower concentrations depending on the specific derivative used .
- Antimicrobial Properties : Acridine and its derivatives have been tested against a variety of bacterial strains, showing promising antibacterial activity. For example, 2-nitroacridone exhibited an IC value of 0.45 μM against acetylcholinesterase, indicating potential as an antimicrobial agent .
- Antiviral Effects : Research indicates that acridine derivatives can inhibit viral replication by disrupting the viral genome within host cells. This property has been explored in the context of treating viral infections .
Case Studies
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various acridine derivatives on different cancer cell lines using the MTT assay. Results indicated that certain derivatives had IC values significantly lower than standard chemotherapeutics, suggesting their potential as effective anticancer agents .
- Antimicrobial Efficacy : In a series of experiments, 2-nitroacridone was tested against multiple bacterial strains, demonstrating potent activity comparable to established antibiotics. This highlights its potential role in addressing antibiotic resistance .
- Fluorescence Applications : this compound's fluorescent properties have been utilized in flow cytometry and fluorescence microscopy for studying cell cycle dynamics and apoptosis in various cell types .
Table 1: Biological Activities of Acridine Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | IC Value |
|---|---|---|---|
| Acridine | Anticancer | MCF-7 | 86 μM |
| 2-Nitroacridone | Antimicrobial | Various Bacteria | 0.45 μM |
| Acrifoline | Kinase Inhibition | Various Kinases | 0.075 - 9 μM |
| Inubosin B | Ngn2 Promoter | N/A | Dose-dependent |
Q & A
Q. What are the recommended safety protocols for handling acridine hydrochloride in laboratory settings?
this compound requires strict adherence to safety protocols due to its mutagenic and potential tumorigenic properties. Key measures include:
- Personal Protective Equipment (PPE): Nitrile gloves (tested for chemical compatibility using ANSEL or MAPA guidelines), lab coats, and safety goggles .
- Engineering Controls: Use fume hoods for weighing, synthesis, or dissolution to minimize inhalation risks .
- First Aid: Immediate decontamination for skin/eye contact (15-minute flushing with water); medical attention if inhaled or ingested .
- Storage: In airtight, light-resistant containers at 4°C to prevent degradation .
- Toxicity Data: Subcutaneous LD50 in mice is 190 mg/kg, with reported renal toxicity .
Q. How does acridine orange hydrochloride distinguish between DNA and RNA in fluorescence-based assays?
Acridine orange hydrochloride (AO) exhibits metachromatic fluorescence:
- DNA Interaction: Intercalates into double-stranded DNA, emitting green fluorescence (530 nm) under blue excitation .
- RNA Interaction: Electrostatic binding to single-stranded RNA phosphate groups results in red fluorescence (640 nm) .
- Methodology: Stain cells with 1–5 µg/mL AO in PBS, incubate 10–15 minutes, and analyze using fluorescence microscopy with dual-band filters. Include RNase pretreatment controls to confirm RNA specificity .
Q. What experimental techniques are used to synthesize and characterize this compound derivatives?
- Synthesis: Acid-base reactions between acridine bases (e.g., 9-aminoacridine) and HCl under controlled pH (e.g., pH < 3 for protonation of amino groups) .
- Characterization:
- X-ray Diffraction (XRD): Resolve crystal structures (e.g., salt cocrystals with naproxen) .
- pKa Determination: Use potentiometric titration; acridine derivatives exhibit pKa values ranging from 5.60 (acridine) to 11.22 (6,9-diamino-2-ethoxyacridine) .
Advanced Research Questions
Q. How can contradictions in adsorption thermodynamics of acridine orange hydrochloride be resolved?
In adsorption studies, acridine orange may show exothermic ΔH° values (e.g., −15 kJ/mol) but increased adsorption capacity at higher temperatures. This apparent contradiction arises from:
Q. What mechanisms underlie the dual role of acridine derivatives in autophagy suppression and apoptosis induction?
Lucanthone hydrochloride (an acridine derivative) inhibits autophagy-lysosomal degradation by blocking LC3-II conversion while activating caspase-3-mediated apoptosis. Key steps:
Q. How do pKa differences influence salt formation in this compound cocrystals?
Salt formation occurs when ΔpKa (base − acid) > 3. For example:
| Compound | pKa | Coformer (Naproxen) | ΔpKa | Outcome |
|---|---|---|---|---|
| 9-Aminoacridine | 9.90 | 4.15 | 5.75 | Stable salt |
| 6,9-Diamino-2-ethoxyacridine | 11.22 | 4.15 | 7.07 | Cocrystal salt |
Methodological Best Practices
- Fluorescence Quenching Controls: Include ethidium bromide as a competitive intercalator to validate acridine orange specificity .
- Crystallization Reproducibility: Precisely control stoichiometry (1:1 molar ratio for acridine:naproxen) and solvent polarity .
- Data Interpretation: Resolve contradictory ΔG°/ΔH° values in adsorption studies by combining ITC with in silico molecular docking .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
